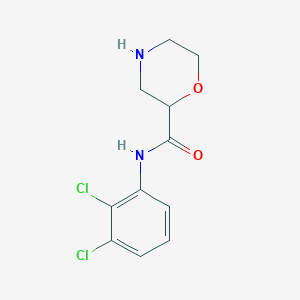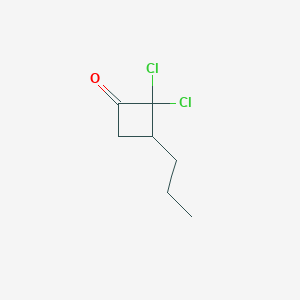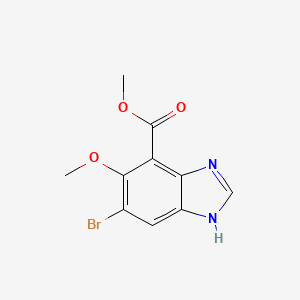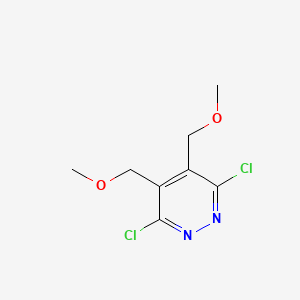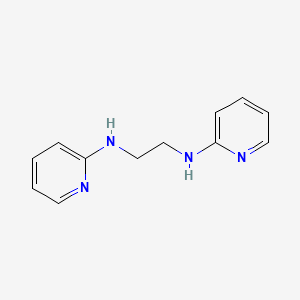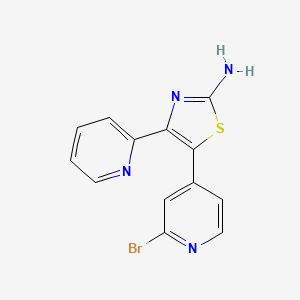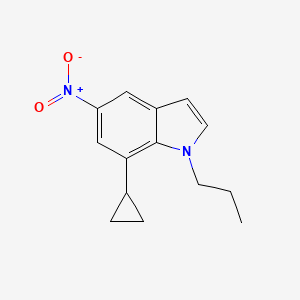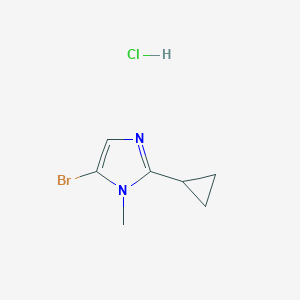
5-Bromo-2-cyclopropyl-1-methyl-1h-imidazole hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-cyclopropyl-1-methyl-1h-imidazole hydrochloride is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of a bromine atom at the 5th position, a cyclopropyl group at the 2nd position, and a methyl group at the 1st position of the imidazole ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-cyclopropyl-1-methyl-1h-imidazole hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyclopropyl-1-methyl-1h-imidazole with bromine in the presence of a suitable solvent. The reaction is carried out under mild conditions to ensure the selective bromination at the 5th position of the imidazole ring.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process includes the preparation of intermediates, followed by cyclization and bromination steps. The final product is then converted to its hydrochloride salt form through a reaction with hydrochloric acid, followed by purification and crystallization.
化学反応の分析
Types of Reactions
5-Bromo-2-cyclopropyl-1-methyl-1h-imidazole hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The imidazole ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazole derivatives, while oxidation and reduction reactions can lead to the formation of imidazole N-oxides or reduced imidazole derivatives.
科学的研究の応用
5-Bromo-2-cyclopropyl-1-methyl-1h-imidazole hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and catalysts for industrial processes.
作用機序
The mechanism of action of 5-Bromo-2-cyclopropyl-1-methyl-1h-imidazole hydrochloride involves its interaction with specific molecular targets. The bromine atom and the imidazole ring play crucial roles in its binding to target proteins or enzymes. The compound can modulate the activity of these targets by either inhibiting or activating their functions, leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
2-Bromo-1-methyl-1h-imidazole: Similar structure but lacks the cyclopropyl group.
5-Bromo-2-methyl-1h-imidazole: Similar structure but lacks the cyclopropyl group and has a different substitution pattern.
2-Cyclopropyl-1-methyl-1h-imidazole: Similar structure but lacks the bromine atom.
Uniqueness
5-Bromo-2-cyclopropyl-1-methyl-1h-imidazole hydrochloride is unique due to the presence of both the bromine atom and the cyclopropyl group, which confer distinct chemical and biological properties
特性
分子式 |
C7H10BrClN2 |
|---|---|
分子量 |
237.52 g/mol |
IUPAC名 |
5-bromo-2-cyclopropyl-1-methylimidazole;hydrochloride |
InChI |
InChI=1S/C7H9BrN2.ClH/c1-10-6(8)4-9-7(10)5-2-3-5;/h4-5H,2-3H2,1H3;1H |
InChIキー |
INCJUYKGOBUVTA-UHFFFAOYSA-N |
正規SMILES |
CN1C(=CN=C1C2CC2)Br.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


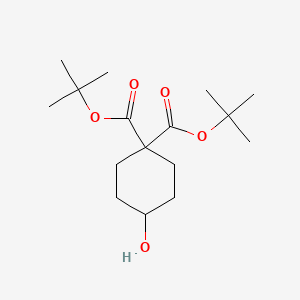
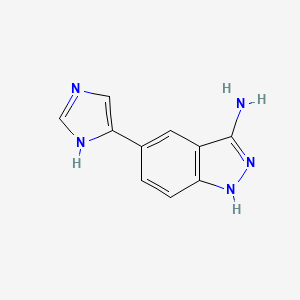
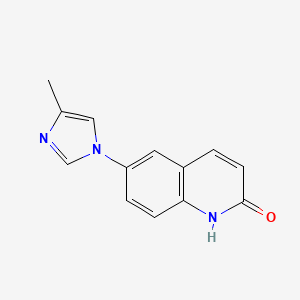
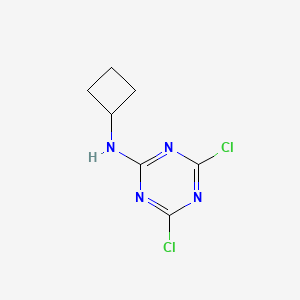
![Ethyl 4-[2-(acetylamino)-3-aminophenoxy]butanoate](/img/structure/B13880598.png)
